Difemetorex

描述

属性

CAS 编号 |

13862-07-2 |

|---|---|

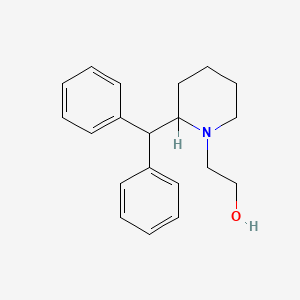

分子式 |

C20H25NO |

分子量 |

295.4 g/mol |

IUPAC 名称 |

2-(2-benzhydrylpiperidin-1-yl)ethanol |

InChI |

InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2 |

InChI 键 |

UHZJPVXMMCFPNR-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |

规范 SMILES |

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Difemetorex; BRN 1651678; JB 8035; Diphemetoxidine; Difemetorexum; BA 18189; |

产品来源 |

United States |

Foundational & Exploratory

Difemetorex and the Dopamine Transporter: A Review of Available Data and a Hypothesized Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available scientific information regarding Difemetorex and its potential mechanism of action on the dopamine transporter (DAT). Despite a thorough review of scientific literature, it is crucial to note that direct experimental data on the interaction of this compound with the dopamine transporter is not publicly available. Therefore, this guide summarizes the known properties of this compound and presents a hypothesized mechanism of action based on its structural relationship to the well-characterized psychostimulant, desoxypipradrol.

Introduction to this compound

This compound, also known as diphemethoxidine, is a central nervous system (CNS) stimulant belonging to the piperidine chemical class.[1] It was introduced in France in 1966 by Ciba-Geigy under the brand name Cleofil for use as an appetite suppressant.[1][2] However, its clinical use was short-lived, and it was withdrawn from the market in the early 1970s due to a high incidence of intolerable insomnia.[1]

Chemically, the synthesis of this compound involves the alkylation of desoxypipradrol (also known as 2-diphenylmethylpiperidine or 2-DPMP) with ethylene oxide.[1] This structural lineage is a key factor in postulating its pharmacological activity.

The Dopamine Transporter (DAT)

The dopamine transporter is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and recycles dopamine for future release. The DAT is a primary target for many psychostimulant drugs, which typically exert their effects by inhibiting this reuptake process, thereby increasing the concentration and duration of dopamine in the synapse.

Hypothesized Mechanism of Action of this compound on the Dopamine Transporter

Given the lack of direct pharmacological studies on this compound, its mechanism of action on the dopamine transporter can be inferred from its close structural analog, desoxypipradrol.

Hypothesis: this compound acts as a dopamine reuptake inhibitor.

This hypothesis is based on the following points:

-

Structural Similarity to Desoxypipradrol: this compound is a derivative of desoxypipradrol.[1] Desoxypipradrol is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3] Studies have shown that desoxypipradrol is a pure dopamine transporter inhibitor and is more potent than cocaine in increasing evoked dopamine efflux and slowing dopamine re-uptake.[4][5][6] The shared diphenylmethylpiperidine core structure strongly suggests that this compound would also bind to and inhibit the dopamine transporter.

-

CNS Stimulant Properties: The documented CNS stimulant and anorectic effects of this compound are consistent with increased dopaminergic and noradrenergic activity, which is a hallmark of dopamine reuptake inhibitors.

The proposed interaction is that the this compound molecule binds to the dopamine transporter, blocking the re-entry of dopamine into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its signaling effects on postsynaptic receptors.

Quantitative Data and Experimental Protocols: A Critical Gap

A comprehensive search of scientific databases has not yielded any publicly available quantitative data regarding the binding affinity (K_i), uptake inhibition (IC_50), or other pharmacological parameters of this compound at the dopamine transporter. Similarly, no specific experimental protocols for studying the interaction of this compound with the dopamine transporter have been published.

The information that would typically be presented in tabular format for a technical guide of this nature is absent from the scientific literature. This includes data from:

-

Radioligand Binding Assays: To determine the affinity of this compound for the dopamine transporter.

-

Synaptosomal Uptake Assays: To measure the potency of this compound in inhibiting dopamine uptake.

-

In Vivo Microdialysis Studies: To confirm the effects of this compound on extracellular dopamine levels in the brain.

Visualization of the Hypothesized Signaling Pathway

While specific experimental workflows for this compound are not available, a generalized workflow for assessing dopamine reuptake inhibition can be conceptualized. The following diagram illustrates a typical experimental process to determine if a compound acts as a dopamine transporter inhibitor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Diphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine is a first-generation ethanolamine-class antihistamine that has been in clinical use for over half a century. While primarily known for its histamine H1 receptor inverse agonist activity, its pharmacological profile is complex, involving interactions with a variety of other receptor systems. This promiscuity is responsible for its therapeutic efficacy in a range of applications beyond allergic conditions, but also contributes to its well-documented side effect profile. This technical guide provides an in-depth overview of the pharmacological properties of diphenhydramine, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its primary signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Receptor Binding Affinity

Diphenhydramine exhibits a broad receptor binding profile, with its highest affinity being for the histamine H1 receptor. However, it also demonstrates significant affinity for muscarinic acetylcholine receptors, which underlies its anticholinergic effects. Its interactions with other neurotransmitter receptors and transporters, albeit with lower affinity, contribute to its complex pharmacological actions. The binding affinities (Ki) of diphenhydramine for various human receptors are summarized in the table below.

Table 1: Receptor Binding Affinities (Ki) of Diphenhydramine

| Receptor Target | Ki (nM) |

| Histamine H1 | 14.08[1] |

| Muscarinic M1 | 83[2] |

| Muscarinic M2 | 130[1] |

| Muscarinic M3 | 240[1] |

| Muscarinic M4 | 112[1] |

| Muscarinic M5 | 260[1] |

| Alpha-1 Adrenergic | 430[1] |

| Alpha-2 Adrenergic | 7,600[1] |

| Serotonin (5-HT2C) | 513[2] |

A lower Ki value indicates a higher binding affinity.

Functional Activity

Beyond simple receptor occupancy, the functional activity of diphenhydramine is crucial to understanding its pharmacological effects. It acts as an inverse agonist at the histamine H1 receptor, reducing the receptor's constitutive activity.[3] At muscarinic receptors, it behaves as a competitive antagonist.[3] Furthermore, diphenhydramine has been shown to inhibit the reuptake of serotonin and block voltage-gated sodium channels, contributing to its diverse clinical applications and side effects.[3]

Table 2: Functional Activity (IC50/Kd) of Diphenhydramine

| Target/Assay | Value (nM) | Parameter |

| Histamine H1 (guinea pig ileum) | 1 | IC50[2] |

| Histamine H1 (guinea pig ileum) | 11.75 | Kd[2] |

| Voltage-gated Sodium Channel | 1118 | IC50[2] |

| hERG | 27100 | IC50[3] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Key Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of diphenhydramine for the human histamine H1 receptor.

Principle: This is a competitive binding assay where the ability of unlabeled diphenhydramine to displace a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from the receptor is measured.[4][5]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) to approximately 90% confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Isolate the cell membranes by centrifugation at 40,000 x g for 20 minutes at 4°C.[4]

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, increasing concentrations of diphenhydramine, and a fixed concentration of the radioligand (e.g., [³H]-mepyramine).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) with gentle agitation to reach equilibrium.[4]

-

-

Separation and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is used to characterize the inhibitory effect of diphenhydramine on voltage-gated sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of diphenhydramine on neuronal sodium channels.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents through sodium channels in response to controlled changes in the cell membrane voltage.[5]

Methodology:

-

Cell Preparation:

-

Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing NaV1.7) or primary neurons.

-

Plate the cells on coverslips for recording.

-

-

Electrophysiological Recording:

-

Prepare a patch pipette with a resistance of 2-4 MΩ and fill it with an appropriate internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

-

Voltage-Clamp Protocol:

-

Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.

-

Perfuse the cell with increasing concentrations of diphenhydramine and record the corresponding reduction in the peak sodium current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward sodium current at each concentration of diphenhydramine.

-

Normalize the current amplitude to the control (drug-free) condition.

-

Plot the normalized current as a function of the diphenhydramine concentration and fit the data to a concentration-response curve to determine the IC50 value.[5]

-

Formalin-Induced Nociception in Mice

This in vivo model is used to assess the analgesic properties of compounds.

Objective: To evaluate the analgesic effect of diphenhydramine in a model of inflammatory pain.

Principle: The subcutaneous injection of a dilute formalin solution into the paw of a mouse elicits a biphasic pain response: an early, acute phase due to direct nociceptor activation, and a later, tonic phase resulting from inflammation and central sensitization.[6]

Methodology:

-

Animals:

-

Use adult mice of a specified strain (e.g., C57BL/6).

-

Acclimatize the animals to the testing environment.

-

-

Drug Administration:

-

Administer diphenhydramine (e.g., 1 or 2 mg/kg, intramuscularly) or vehicle control to different groups of mice.[7]

-

-

Formalin Injection:

-

Behavioral Observation:

-

Immediately after the injection, place the mouse in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or shaking the injected paw over a specified period (e.g., 45-60 minutes).

-

The observation period is typically divided into an early phase (0-5 minutes) and a late phase (15-45 minutes).[6][9]

-

-

Data Analysis:

-

Quantify the total time spent in nociceptive behaviors for both phases.

-

Compare the behavioral scores of the diphenhydramine-treated groups to the control group using appropriate statistical tests to determine if there is a significant analgesic effect.[7]

-

Signaling Pathways and Workflows

The following diagrams illustrate the primary signaling pathway for the histamine H1 receptor, a general workflow for radioligand binding assays, and the signaling pathway for muscarinic M1/M3/M5 receptors.

Caption: Histamine H1 Receptor Signaling Pathway.[10][11][12]

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gene Set - Histamine H1 receptor mediated signaling pathway [maayanlab.cloud]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Difemetorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex, also known as diphemethoxidine, is a piperidine-class central nervous system stimulant formerly utilized as an appetite suppressant. This technical guide provides a comprehensive overview of its synthesis and chemical properties, drawing from available scientific literature. While specific, detailed experimental protocols for its synthesis are not extensively documented in publicly accessible records, this document outlines the generally accepted synthetic route. The guide also consolidates the known chemical and physical properties of this compound and presents a representative signaling pathway for its mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Chemical Properties of this compound

This compound is a synthetic compound belonging to the piperidine class of chemicals.[1] Its core structure features a piperidine ring substituted with a benzhydryl group and an ethanolamine side chain. A summary of its known chemical and physical properties is provided in Table 1.

| Property | Value |

| IUPAC Name | 2-(2-benzhydrylpiperidin-1-yl)ethanol[2] |

| Synonyms | Diphemethoxidine, Cleofil, BA 18189, JB 8035[3] |

| CAS Number | 13862-07-2[2] |

| Chemical Formula | C₂₀H₂₅NO[1] |

| Molecular Weight | 295.42 g/mol [4] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound described in the literature is the alkylation of desoxypipradrol (2-benzhydrylpiperidine) with ethylene oxide.[1] This reaction introduces the hydroxyethyl group onto the nitrogen atom of the piperidine ring.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where the secondary amine of desoxypipradrol acts as the nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of the N-hydroxyethyl bond.

Experimental Protocol (Generalized)

While a specific, detailed experimental protocol from a peer-reviewed publication or patent is not available, a general procedure based on the known reaction type is provided below. This protocol is intended as a guideline and would require optimization for practical application.

Materials:

-

Desoxypipradrol (2-benzhydrylpiperidine)

-

Ethylene oxide

-

An appropriate solvent (e.g., a polar aprotic solvent like THF or a protic solvent like ethanol)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of desoxypipradrol in a suitable solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere. The vessel should be cooled to a low temperature (e.g., 0 °C) to control the exothermic reaction with ethylene oxide.

-

Addition of Ethylene Oxide: A measured amount of ethylene oxide (either as a gas or a cooled solution) is slowly added to the desoxypipradrol solution while maintaining the low temperature and constant stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a period of time to ensure the reaction goes to completion. The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is likely achieved through techniques such as extraction, followed by column chromatography or recrystallization to yield pure this compound.

-

Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] This means it blocks the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By inhibiting these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic neurotransmission.[7][8][9]

The downstream signaling cascade initiated by the increased availability of these neurotransmitters is complex and involves G-protein coupled receptors (GPCRs). Both dopamine and norepinephrine receptors are GPCRs that, upon activation, trigger intracellular signaling pathways often involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).

Conclusion

This compound is a historically significant stimulant of the piperidine class, with a straightforward, albeit not publicly detailed, synthetic pathway. Its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor places it within a class of compounds with continued therapeutic interest. This guide provides a foundational understanding of its synthesis and chemical properties based on the available information, intended to support further research and development efforts in the field of neuropharmacology. The lack of detailed experimental data highlights an opportunity for further investigation to fully characterize this compound.

References

- 1. GPCR-based sensors for imaging neurochemicals with high sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hypothalamic GPCR Signaling Pathways in Cardiometabolic Control [frontiersin.org]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. youtube.com [youtube.com]

- 9. Innervation density governs crosstalk of GPCR-based norepinephrine and dopamine sensors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Difemetorex to DAT and NET: A Technical Guide

Disclaimer: As of late 2025, specific in vitro binding affinity data (such as Kᵢ, IC₅₀, or Kₐ) for Difemetorex (also known as G-130 or Diphemethoxidine) at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) is not available in the public scientific literature. This compound is a stimulant drug of the piperidine class, structurally related to phenmetrazine, which was briefly marketed as an appetite suppressant in the mid-20th century. While direct pharmacological data is scarce, this guide provides a comprehensive overview of the presumed mechanism of action based on related compounds and outlines the standardized experimental protocols used to determine such binding affinities.

Introduction to this compound and Monoamine Transporters

This compound is a central nervous system stimulant.[1][2] Its chemical structure, 2-(2-(diphenylmethyl)piperidin-1-yl)ethanol, suggests an interaction with monoamine transporters, which are the primary targets for many stimulant drugs. The dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial membrane proteins that regulate the concentration of dopamine and norepinephrine in the synaptic cleft, thereby controlling neurotransmission. Drugs that bind to these transporters can inhibit the reuptake of these neurotransmitters, leading to increased alertness and appetite suppression.

Given that this compound is a phenmetrazine analog, it is highly probable that its stimulant and anorectic effects are mediated through interactions with DAT and NET.[3] Studies on phenmetrazine and its derivatives consistently show potent activity at these transporters.[4][5][6]

In Vitro Binding Affinity Data of Related Compounds

In the absence of direct data for this compound, the binding affinities of structurally related phenmetrazine analogs can provide an estimate of its potential activity. The following table summarizes the in vitro binding affinities (IC₅₀ values) for various phenmetrazine derivatives at DAT and NET.

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |

| Phenmetrazine | 1.93 | 1.2 | >10 | [6] |

| 2-Fluorophenmetrazine (2-FPM) | < 2.5 | < 2.5 | > 80 | [4][5] |

| 3-Fluorophenmetrazine (3-FPM) | < 2.5 | < 2.5 | > 80 | [4][5] |

| 4-Fluorophenmetrazine (4-FPM) | < 2.5 | < 2.5 | > 80 | [4][5] |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | ~5.2 | >10 | [6] |

| 3-Methylphenmetrazine (3-MPM) | >10 | 5.2 | >10 | [6] |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | ~1.2 | ~1.0 | [6] |

Experimental Protocols for In Vitro Binding Assays

The determination of in vitro binding affinity of a compound like this compound to DAT and NET is typically performed using radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Radioligand Displacement Assay

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to DAT and NET (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT) or human NET (hNET).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [³H]cocaine.

-

For NET: [³H]nisoxetine or [³H]talopram.

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate salts.

-

Non-specific Binding Control: A high concentration of a known DAT/NET inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM desipramine for NET).

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells expressing hDAT or hNET are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₐ value, and varying concentrations of this compound.

-

For total binding, no inhibitor is added.

-

For non-specific binding, a high concentration of a known inhibitor is added.

-

The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow of a typical radioligand displacement assay.

Logical Relationship of this compound Binding

Caption: Presumed mechanism of action of this compound.

Conclusion

While direct experimental data on the in vitro binding affinity of this compound to DAT and NET is currently unavailable, its structural similarity to phenmetrazine strongly suggests that it acts as an inhibitor of these transporters. The provided experimental protocols represent the standard methodology for determining such binding affinities. Further research is required to quantitatively characterize the interaction of this compound with monoamine transporters and to fully elucidate its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. G-130 - Wikipedia [en.wikipedia.org]

- 4. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical effects of Difemetorex administration in rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex (also known as Diphemethoxidine) is a central nervous system stimulant belonging to the piperidine class of compounds. Marketed briefly in the 1960s as an appetite suppressant under the brand name Cleofil, it was withdrawn due to significant side effects, most notably insomnia.[1][2] While specific neurochemical studies on this compound in rats are scarce in publicly available literature, its classification as a norepinephrine-dopamine reuptake inhibitor (NDRI) allows for an inferred mechanism of action based on related compounds.[3][4] This technical guide synthesizes the expected neurochemical effects of this compound administration in rats, drawing upon data from analogous piperidine-based stimulants and NDRIs. It outlines a generalized experimental protocol for assessing these effects and provides visualizations of the presumed signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic molecule derived from the alkylation of desoxypipradrol.[1] As a member of the piperidine chemical class, it shares structural similarities with other well-known central nervous system stimulants such as methylphenidate and pipradrol.[3][4] Its primary historical use was as an anorectic, though its clinical application was short-lived.[1][2] Understanding its neurochemical profile is crucial for researchers investigating novel stimulants or reassessing historical compounds for new therapeutic applications.

Hypothesized Mechanism of Action and Neurochemical Effects

Based on its classification, this compound is presumed to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] This mechanism involves the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft. This, in turn, enhances noradrenergic and dopaminergic neurotransmission.

The anticipated neurochemical effects in key brain regions of the rat, such as the prefrontal cortex, nucleus accumbens, and striatum, would be an elevation of extracellular dopamine and norepinephrine levels. Effects on the serotonin system are generally less pronounced for classical NDRIs.[5]

Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]

- 4. mental-health-matters.org [mental-health-matters.org]

- 5. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper on Cleofil (Difemetorex): A Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, marketed under the brand name Cleofil, was a central nervous system (CNS) stimulant of the piperidine chemical class.[1][2] It was introduced in France in 1966 by the pharmaceutical company Ciba-Geigy and was prescribed as an appetite suppressant for weight management.[1] Despite its initial use, the clinical application of this compound was short-lived, and it was withdrawn from the market in the early 1970s.[1] This document provides a summary of the available historical information on this compound.

Chemical and Pharmacological Profile

-

International Nonproprietary Name (INN): this compound[1]

-

Brand Name: Cleofil[1]

-

Mechanism of Action: As a CNS stimulant, this compound was presumed to exert its appetite-suppressant effects through its action on the central nervous system, though specific signaling pathways are not well-documented in available literature.

Historical Clinical Use and Withdrawal

This compound was orally administered and used as an aid for weight loss.[1] However, its clinical utility was severely limited by a disruptive and intolerable side effect profile.[1][2] The most prominent adverse effect reported was severe insomnia, which led to poor patient compliance and ultimately resulted in the drug's withdrawal from the market.[1][2] this compound is only known to have been marketed in France.[1]

Quantitative Data Summary

A thorough search of available scientific literature and historical records yielded no specific quantitative data from the clinical trials of this compound. Information such as pharmacokinetic parameters (absorption, distribution, metabolism, excretion), efficacy data (e.g., mean weight loss vs. placebo), or a detailed statistical breakdown of adverse events is not publicly accessible.

The regulatory landscape for pharmaceuticals in the 1960s, particularly for anorectic agents, was undergoing significant changes. In the United States, for instance, the Food and Drug Administration (FDA) initiated projects to re-evaluate the efficacy of amphetamine-like anorectics, which often involved meta-analyses of existing studies.[4][5] These analyses concluded that the weight loss induced by such drugs was statistically significant but often "clinically trivial," amounting to a fraction of a pound per week more than placebo.[4][6] It is plausible that the efficacy of this compound fell within this range, but specific data to confirm this is unavailable.

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound conducted in the 1960s are not available in the public domain. Clinical trials of that period were often less standardized than contemporary studies.[3]

Logical Relationship Diagram

Due to the lack of specific data on the mechanism of action or detailed clinical trial workflows for this compound, a signaling pathway or experimental workflow diagram cannot be generated. However, a logical diagram illustrating the known historical progression of the drug can be provided.

Caption: Historical timeline of this compound from market introduction to withdrawal.

Conclusion

Cleofil (this compound) represents a class of early CNS stimulant anorectics that were ultimately withdrawn due to an unfavorable risk-benefit profile. The primary reason for its market failure was the high incidence of intolerable side effects, particularly insomnia. The lack of detailed, publicly available historical clinical data prevents a more in-depth quantitative analysis of its efficacy and safety. This case underscores the evolution of pharmaceutical regulation and the importance of rigorous, well-documented clinical trials in modern drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. Evolution of psychopharmacology trial design and analysis: six decades in the making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acpjournals.org [acpjournals.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Difemetorex Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex, a centrally acting stimulant and norepinephrine-dopamine reuptake inhibitor (NDRI), presents a compelling scaffold for the development of novel therapeutic agents targeting CNS disorders. This technical guide delves into the core molecular structure of this compound and explores the structure-activity relationships (SAR) of its derivatives and related piperidine-based compounds. By examining the impact of structural modifications on potency and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), this document aims to provide a foundational understanding for researchers engaged in the design and synthesis of next-generation NDRIs. The guide includes a compilation of quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of pertinent biological pathways and experimental workflows.

Introduction: The this compound Scaffold

This compound, chemically known as (2-(diphenylmethyl)piperidin-1-yl)ethanol, is a piperidine derivative characterized by a bulky diphenylmethyl group at the 2-position and a hydroxyethyl substituent on the piperidine nitrogen.[1] Its pharmacological activity stems from its ability to block the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.[2] The core structure of this compound is derived from desoxypipradrol (2-diphenylmethylpiperidine), a potent NDRI in its own right.[1][3] The addition of the N-(2-hydroxyethyl) group in this compound modulates the compound's physicochemical properties and pharmacological profile.

The exploration of this compound derivatives is driven by the need for novel NDRIs with improved efficacy, selectivity, and safety profiles for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[2] Understanding the SAR of this chemical class is paramount for the rational design of new chemical entities with tailored pharmacological properties.

Molecular Structure and Core Pharmacophore

The essential pharmacophore for norepinephrine-dopamine reuptake inhibitory activity in the piperidine class generally consists of a central piperidine ring, a lipophilic group, and a nitrogen atom capable of protonation at physiological pH.[4] In this compound and its analogs, the key pharmacophoric elements are:

-

The Diphenylmethyl Moiety: This bulky, lipophilic group is crucial for high-affinity binding to the dopamine and norepinephrine transporters.[5]

-

The Piperidine Ring: This heterocyclic core serves as a scaffold, orienting the other functional groups in the correct spatial arrangement for receptor interaction.

-

The Piperidine Nitrogen: The basicity of this nitrogen atom is critical for interaction with the transporters.

A general pharmacophore model for piperidine-based NDRIs highlights the importance of a positively ionizable feature (the piperidine nitrogen), hydrophobic regions, and aromatic rings.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives and Related Analogs

While comprehensive SAR studies on a wide array of direct N-substituted this compound derivatives are limited in the public domain, valuable insights can be gleaned from studies on structurally related 2-substituted and 4-substituted piperidine analogs.

Modifications of the N-Substituent

The nature of the substituent on the piperidine nitrogen significantly influences the potency and selectivity of the compound.

-

N-Alkylation: In related series of 3,4-disubstituted piperidines, removal of the N-methyl group has been shown to enhance activity at the serotonin transporter (SERT).[4] This suggests that the size and nature of the N-alkyl group can modulate selectivity across the different monoamine transporters. While specific data on varying the N-hydroxyethyl group of this compound is scarce, it is plausible that modifications to the length and functionalization of this chain would impact potency and selectivity. For instance, increasing the chain length or introducing other polar groups could alter the binding kinetics and overall pharmacological profile.

Modifications of the Diphenylmethyl Group

The two phenyl rings of the diphenylmethyl moiety are critical for activity.

-

Aromatic Substitution: In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, substitution on the phenyl rings was found to modulate activity. Unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter.[5] This indicates that the electronic properties of the aromatic rings play a role in the interaction with the transporter binding pocket.

Modifications of the Piperidine Ring

Alterations to the piperidine scaffold itself can have a profound impact on activity.

-

Positional Isomerism: Studies on 4-benzylpiperidine carboxamides have shown that the position of substituents on the piperidine ring is critical for selectivity. For example, compounds with a diphenyl group were more selective for DAT, while those with a biphenyl group showed higher selectivity for SERT and NET.[5] This underscores the importance of the spatial arrangement of the lipophilic groups relative to the piperidine nitrogen.

Quantitative Data on Related Piperidine-Based NDRIs

The following tables summarize the in vitro binding affinities of various piperidine derivatives for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is important to note that these compounds are not direct derivatives of this compound but belong to related structural classes of piperidine-based NDRIs. The data is presented to illustrate the general SAR principles within this class of compounds.

Table 1: Binding Affinities (Ki, nM) of 3,4-Disubstituted Piperidine Analogs [4]

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Analog 1 | 100 | 300 | 2500 |

| Analog 2 | 21 | >10000 | 7.6 |

| Analog 3 | 4 | 500 | 100 |

Table 2: Binding Affinities (IC50, nM) of 4-Benzylpiperidine Carboxamide Analogs [6]

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Analog A | 55 | 150 | 25 |

| Analog B | 120 | 80 | 15 |

| Analog C | 30 | 200 | 300 |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its derivatives is the inhibition of dopamine and norepinephrine reuptake. This action takes place at the presynaptic terminal of dopaminergic and noradrenergic neurons.

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition

The following diagram illustrates the basic signaling pathway affected by NDRIs.

Caption: Mechanism of Action of this compound Derivatives.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro assessment of novel this compound derivatives involves synthesis, purification, and biological screening.

Caption: In Vitro Evaluation Workflow.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound derivatives.

Radioligand Binding Assay for DAT and NET

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for NET) or cells stably expressing human DAT or NET.

-

Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the functional ability of a test compound to inhibit the reuptake of dopamine or norepinephrine into nerve terminals.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine).

-

Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

-

Krebs-Ringer buffer (or similar physiological buffer).

-

Test compounds.

-

Inhibitors for non-specific uptake (e.g., Desipramine for [³H]dopamine uptake via NET).

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed, then centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled dopamine or norepinephrine.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The 2-(diphenylmethyl)piperidine scaffold of this compound represents a promising starting point for the development of novel norepinephrine-dopamine reuptake inhibitors. The structure-activity relationship data from related piperidine series highlight the critical roles of the N-substituent, the diphenylmethyl group, and the overall stereochemistry in determining the potency and selectivity of these compounds. Future research focused on systematic modifications of the this compound structure, guided by the principles outlined in this guide and supported by robust in vitro and in vivo testing, holds the potential to yield new therapeutic agents with improved clinical profiles for a range of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of these novel chemical entities.

References

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]

- 3. Desoxypipradrol - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

Difemetorex: A Historical CNS Stimulant with Limited Contemporary Research Application

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the limited publicly available information on Difemetorex. It is intended for informational purposes only and does not constitute a guide for clinical or research use. This compound is a withdrawn pharmaceutical agent and may be a controlled substance in many jurisdictions.

Executive Summary

This compound, also known as diphemethoxidine, is a central nervous system (CNS) stimulant that was briefly marketed in France in the 1960s and early 1970s as an appetite suppressant under the brand name Cleofil.[1][2][3] Belonging to the piperidine chemical class, its clinical use was short-lived due to significant and intolerable side effects, most notably severe insomnia, which led to poor patient compliance and its eventual withdrawal from the market.[1][2] Consequently, there is a significant scarcity of modern research data, and it is not a widely utilized tool in contemporary CNS studies. This guide synthesizes the available historical data and provides a high-level overview of its chemical properties and presumed mechanism of action based on its classification.

Chemical and Physical Properties

A summary of the known chemical and physical data for this compound is presented below.

| Property | Value |

| IUPAC Name | 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol |

| Synonyms | Diphemethoxidine, Cleofil |

| Chemical Formula | C20H25NO |

| Molar Mass | 295.426 g·mol−1 |

| CAS Number | 13862-07-2 |

| Drug Class | CNS Stimulant, Anorectic |

| Administration Route | Oral |

Historical Clinical Use and Withdrawal

This compound was introduced by Ciba-Geigy in France in 1966 for the treatment of obesity.[1] Like other anorectic drugs of its time, it was a stimulant of the phenethylamine family, related to amphetamine.[4] Anorectic drugs typically function by acting on the satiety center in the hypothalamus.[5] However, the pronounced side effect of insomnia associated with this compound severely limited its therapeutic utility.[1][2] This led to its withdrawal from the market and a cessation of its production.

Presumed Mechanism of Action

While specific molecular studies on this compound are scarce, its classification as a CNS stimulant and its structural relation to other piperidine-based stimulants like desoxypipradrol suggest a mechanism of action involving the modulation of monoamine neurotransmitters.[1] CNS stimulants typically exert their effects by increasing the levels of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This can be achieved through several mechanisms, including:

-

Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synapse back into the presynaptic neuron.

-

Enhanced Release: Promoting the release of neurotransmitters from presynaptic vesicles.

Given its stimulant properties, a plausible, though unconfirmed, mechanism for this compound would involve the inhibition of dopamine and norepinephrine reuptake.

Caption: Presumed signaling pathway for this compound as a CNS stimulant.

Synthesis

The synthesis of this compound can be achieved through the alkylation of desoxypipradrol with ethylene oxide.[1]

Caption: Synthetic pathway of this compound.

Experimental Protocols

-

In Vitro Assays:

-

Receptor Binding Assays: To determine the binding affinity of the compound to various neurotransmitter transporters (e.g., DAT, NET, SERT) and receptors.

-

Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters.

-

-

In Vivo Studies (Animal Models):

-

Locomotor Activity: To assess stimulant effects by measuring changes in movement in an open field test.

-

Drug Discrimination Studies: To compare the subjective effects of the compound to known stimulants.

-

Microdialysis: To measure extracellular levels of neurotransmitters in specific brain regions following drug administration.

-

Appetite Suppression Studies: To quantify changes in food intake and body weight.

-

Caption: Hypothetical experimental workflow for CNS stimulant evaluation.

Conclusion

This compound is a historical CNS stimulant with very limited available data for contemporary research purposes. Its primary historical significance lies in its brief clinical use as an anorectic and its subsequent withdrawal due to severe side effects. For researchers in drug development, the story of this compound serves as a case study in the importance of a favorable side effect profile for the clinical success of CNS-active agents. Due to the lack of modern research, any new investigation into this compound would require starting from foundational in vitro and in vivo characterization.

References

The Piperidine Ring: A Linchpin in the Stimulant Activity of Difemetorex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex (also known as diphemethoxidine) is a central nervous system stimulant, formerly marketed as an appetite suppressant under the brand name Cleofil.[1] As a derivative of the potent norepinephrine-dopamine reuptake inhibitor (NDRI) desoxypipradrol (2-diphenylmethylpiperidine), the pharmacological activity of this compound is intrinsically linked to its core piperidine structure. This technical guide delineates the critical role of the piperidine ring in the stimulant activity of this compound, drawing upon the known pharmacology of its parent compound and the broader structure-activity relationships of piperidine-based monoamine transporter inhibitors. While specific quantitative data for this compound is scarce due to its withdrawal from the market, the extensive research on desoxypipradrol provides a robust framework for understanding its mechanism of action.

Introduction: The 2-Diphenylmethylpiperidine Scaffold

This compound, chemically named 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol, is synthesized by the N-alkylation of desoxypipradrol with ethylene oxide.[1] This structural relationship firmly places this compound within the 2-diphenylmethylpiperidine class of psychostimulants. The defining features of this class are a piperidine ring substituted at the 2-position with a diphenylmethyl (benzhydryl) group. This scaffold is shared by other notable stimulants such as methylphenidate and pipradrol. The piperidine ring serves as a crucial structural anchor, orienting the diphenylmethyl moiety for interaction with monoamine transporters.

The Piperidine Ring and Monoamine Transporter Interaction

The primary mechanism of action for this compound, inferred from its structural similarity to desoxypipradrol, is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This blockade of reuptake leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling and the characteristic stimulant effects.

The piperidine ring plays a multifaceted role in this interaction:

-

Pharmacophore Geometry: The saturated, six-membered piperidine ring adopts a chair conformation, which dictates the spatial orientation of the bulky diphenylmethyl group and the nitrogen atom. This specific geometry is critical for fitting into the binding pockets of DAT and NET.

-

Basic Nitrogen Center: The nitrogen atom within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This positive charge is a key pharmacophoric feature for many monoamine transporter inhibitors, engaging in ionic or hydrogen-bonding interactions with acidic residues, such as a conserved aspartate residue in the transmembrane domain 1 of DAT.

-

N-Substitution and Activity Modulation: The N-hydroxyethyl substituent in this compound differentiates it from its parent compound, desoxypipradrol. While direct comparative data is unavailable, N-substitution in piperidine-based DAT inhibitors is a well-established strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of the hydroxyethyl group likely alters the compound's polarity and potential for hydrogen bonding, which could influence its binding affinity and duration of action compared to the N-unsubstituted desoxypipradrol.

Quantitative Analysis: Insights from Desoxypipradrol

Due to the lack of specific in vitro binding and uptake inhibition data for this compound, the pharmacological profile of desoxypipradrol serves as a strong proxy. The following table summarizes the inhibitory potency of desoxypipradrol at human monoamine transporters.

| Compound | Transporter | IC50 (µM) |

| Desoxypipradrol | hDAT | 0.07 |

| hNET | 0.14 | |

| hSERT | >10 |

Data sourced from Simmler et al., 2014.

These data highlight the high potency and selectivity of the 2-diphenylmethylpiperidine scaffold for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). The piperidine ring is integral to achieving this selective and high-affinity binding.

Signaling Pathways and Experimental Workflows

The inhibition of DAT and NET by this compound initiates a cascade of downstream signaling events associated with increased dopamine and norepinephrine levels.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Difemetorex in Human Plasma

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Difemetorex in human plasma. This compound, a central nervous system stimulant formerly used as an appetite suppressant, requires a reliable analytical method for pharmacokinetic studies and toxicological screenings. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This method provides a foundation for researchers and drug development professionals to accurately measure this compound concentrations in a biological matrix.

Introduction

This compound, also known as diphemethoxidine, is a piperidine derivative with stimulant properties.[1] Although its clinical use has been discontinued, the need for a robust analytical method persists for forensic analysis and in vitro drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This application note details a complete protocol for the determination of this compound in human plasma, from sample preparation to data analysis, providing a starting point for method validation in a research setting.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (internal standard, proposed)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical Column: C18, 2.1 x 50 mm, 1.8 µm

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d5, 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The Selected Reaction Monitoring (SRM) transitions for this compound and its internal standard are listed in Table 1.

Table 1: Proposed Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 296.2 | 167.1 | 100 | 25 |

| This compound-d5 | 301.2 | 172.1 | 100 | 25 |

Results and Discussion

This proposed method is designed to provide excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[2] The protein precipitation method offers a simple and rapid approach for sample cleanup. The chromatographic conditions are optimized to provide a sharp peak shape and good separation from endogenous plasma components.

Method Performance (Hypothetical Data for a Validated Method)

The following tables summarize the expected performance characteristics of this method upon full validation according to regulatory guidelines.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 3 | <10 | <10 | 90-110 |

| Medium | 100 | <10 | <10 | 90-110 |

| High | 800 | <10 | <10 | 90-110 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | >85 | <15 |

| High | 800 | >85 | <15 |

Workflow Diagram

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

Caption: Proposed mechanism of action of this compound.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a streamlined protein precipitation sample preparation, offers a reliable and high-throughput solution for researchers in the fields of pharmacology, toxicology, and drug metabolism. While the provided method parameters serve as a strong starting point, full method validation in accordance with regulatory guidelines is recommended before implementation for clinical or regulated studies.

References

Application Notes and Protocols for Radioligand Binding Assay with Difemetorex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, also known as diphemethoxidine, is a central nervous system stimulant of the piperidine class.[1][2][3][4][5] It was introduced in France in 1966 as an appetite suppressant under the brand name Cleofil but was withdrawn from the market due to intolerable side effects, most notably insomnia.[1][2] As a stimulant, this compound is hypothesized to exert its effects through interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[6][7][8][9][10] Understanding the binding affinity of this compound to these transporters is crucial for elucidating its pharmacological profile.

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Principle of the Assay

The competitive radioligand binding assay is a fundamental technique used to determine the affinity of a test compound for a specific receptor or transporter.[11][12][13] This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that specifically binds to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki), which represents the affinity of the compound for the receptor, can be calculated.[11][13]

Data Presentation

The quantitative data obtained from the radioligand binding assays should be summarized in a clear and structured format for easy comparison. The following tables provide a template for presenting the binding affinity data for this compound against the human monoamine transporters.

Table 1: Inhibition Constants (Ki) of this compound for Human Monoamine Transporters

| Target Transporter | Radioligand | Reference Compound | This compound Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | GBR 12909 | To be determined |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Desipramine | To be determined |

| Serotonin Transporter (SERT) | [³H]Citalopram | Imipramine | To be determined |

Table 2: IC50 Values of this compound and Reference Compounds

| Target Transporter | Compound | IC50 (nM) |

| Dopamine Transporter (DAT) | GBR 12909 | Example: 5 nM[7] |

| This compound | To be determined | |

| Norepinephrine Transporter (NET) | Desipramine | Example: 2.1 nM[6] |

| This compound | To be determined | |

| Serotonin Transporter (SERT) | Imipramine | Example: 35 nM[6] |

| This compound | To be determined |

Experimental Protocols

This section provides detailed methodologies for conducting radioligand binding assays for DAT, NET, and SERT.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[8]

-

Radioligands:

-

For DAT: [³H]WIN 35,428 (Specific Activity: ~80-85 Ci/mmol)

-

For NET: [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol)[14]

-

For SERT: [³H]Citalopram (Specific Activity: ~70-86 Ci/mmol)

-

-

Test Compound: this compound

-

Reference Compounds:

-

Non-specific Binding Control:

-

For DAT: 10 µM GBR 12909

-

For NET: 10 µM Desipramine[14]

-

For SERT: 10 µM Imipramine

-

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

Experimental Workflow Diagram

References

- 1. This compound - Ace Therapeutics [acetherapeutics.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Diphemethoxidine | C20H25NO | CID 65607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Studying the Stimulant Effects of Difemetorex in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, a central nervous system stimulant of the piperidine class, was briefly marketed as an appetite suppressant under the brand name Cleofil in the 1960s.[1][2] Its clinical use was curtailed due to significant side effects, most notably severe insomnia.[1][2] As a derivative of desoxypipradrol, its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems, a hallmark of many psychostimulants.[1] Renewed interest in understanding the neuropharmacological profile of such compounds necessitates robust preclinical evaluation in animal models.

These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to characterize the stimulant effects of this compound. The protocols detailed herein are based on established and validated animal models widely used in the study of psychostimulants.[3][4][5]

Rationale for Animal Models

Animal models are indispensable tools for elucidating the behavioral and neurobiological effects of psychoactive compounds.[3] They offer a controlled environment to investigate dose-dependent effects, abuse liability, and underlying mechanisms of action, which are critical for drug development and risk assessment.[3][6] The models described below are selected for their relevance in assessing key stimulant properties such as increased locomotor activity, stereotyped behaviors, and reinforcing effects.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a framework for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response Effects of this compound on Locomotor Activity

| Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypy Score |

| Vehicle | |||

| Dose 1 | |||

| Dose 2 | |||

| Dose 3 | |||

| Positive Control (e.g., Amphetamine) |

Table 2: Drug Discrimination: Generalization to a Stimulant Cue

| Training Drug | Test Drug | Dose (mg/kg) | % Drug-Appropriate Responding | Response Rate (responses/min) |

| Amphetamine | Vehicle | - | ||

| Amphetamine | Amphetamine | Training Dose | ||

| Amphetamine | This compound | Dose 1 | ||

| Amphetamine | This compound | Dose 2 | ||

| Amphetamine | This compound | Dose 3 |

Table 3: Intravenous Self-Administration: Reinforcing Effects of this compound

| Group | Drug | Dose (µg/kg/infusion) | Active Lever Presses | Inactive Lever Presses | Number of Infusions |

| Control | Saline | - | |||

| Test | This compound | Dose 1 | |||

| Test | This compound | Dose 2 | |||

| Test | This compound | Dose 3 | |||

| Positive Control | Cocaine |

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to evaluate the dose-dependent effects of this compound on spontaneous motor activity in rodents, a primary indicator of stimulant action.[7][8]

Objective: To determine if this compound increases locomotor activity and induces stereotyped behaviors.

Materials:

-

Open field arenas equipped with automated photobeam detection systems or video tracking software.

-

This compound hydrochloride (dissolved in sterile saline or other appropriate vehicle).

-

Vehicle control (e.g., sterile saline).

-

Positive control (e.g., d-amphetamine, 1-2 mg/kg).

-

Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the test day, place each animal in the open field arena for a 30-minute habituation period to allow for exploration of the novel environment.

-

Drug Administration: Following habituation, remove the animals from the arena and administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection. A pilot study should be conducted to determine the optimal dose range.

-

Data Collection: Immediately after injection, return the animals to the open field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include:

-

Horizontal Activity: Total distance traveled.

-

Vertical Activity: Rearing frequency.

-

Stereotyped Behaviors: Time spent in repetitive, non-goal-directed movements (e.g., sniffing, gnawing, head weaving). These can be scored by a trained observer blind to the experimental conditions.

-

-

Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.

Drug Discrimination Paradigm

This protocol assesses the interoceptive (subjective) effects of this compound by determining if it generalizes to the discriminative stimulus effects of a known psychostimulant.[6][9]

Objective: To determine if animals perceive the internal state produced by this compound as similar to that of a known stimulant like amphetamine or cocaine.

Materials:

-

Standard two-lever operant conditioning chambers.

-

Training drug (e.g., d-amphetamine, 1 mg/kg).

-

This compound hydrochloride.

-

Vehicle control.

-

Food pellets (as reinforcers).

-

Male Sprague-Dawley rats maintained at 85-90% of their free-feeding body weight.

Procedure:

-

Training Phase:

-

Train rats to press one lever ("drug lever") for a food reward following an injection of the training drug (e.g., d-amphetamine).

-

On alternate days, train the same rats to press the other lever ("vehicle lever") for a food reward following a vehicle injection.

-

Continue training until rats reliably select the correct lever (>80% accuracy) for at least five consecutive sessions.

-

-

Testing Phase:

-

Once the discrimination is acquired, administer various doses of this compound and observe which lever the animals press.

-

Test sessions are typically conducted under extinction conditions (i.e., no food reward is delivered) to avoid influencing lever choice.

-

Measure the percentage of responses on the drug-appropriate lever and the overall response rate.

-

-